[2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone

Physicochemical profiling Drug‑likeness Ligand‑target interaction

The compound [2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone (ZINC 4915341) is a synthetic small molecule with the molecular formula C₂₀H₂₀ClN₃OS and a molecular weight of 385.92 g·mol⁻¹. It belongs to a class of quinoline derivatives that incorporate a 5‑chloro‑2‑thienyl substituent at the 2‑position of the quinoline ring and a 4‑ethylpiperazine moiety linked through a carbonyl bridge at the 4‑position.

Molecular Formula C20H20ClN3OS
Molecular Weight 385.9 g/mol
Cat. No. B10888410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone
Molecular FormulaC20H20ClN3OS
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl
InChIInChI=1S/C20H20ClN3OS/c1-2-23-9-11-24(12-10-23)20(25)15-13-17(18-7-8-19(21)26-18)22-16-6-4-3-5-14(15)16/h3-8,13H,2,9-12H2,1H3
InChIKeyPQTBQNRRSGTZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility53.5 [ug/mL] (The mean of the results at pH 7.4)

[2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone – A Structurally Distinct Quinoline–Piperazine Hybrid for Targeted Chemical Biology


The compound [2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone (ZINC 4915341) is a synthetic small molecule with the molecular formula C₂₀H₂₀ClN₃OS and a molecular weight of 385.92 g·mol⁻¹ [1]. It belongs to a class of quinoline derivatives that incorporate a 5‑chloro‑2‑thienyl substituent at the 2‑position of the quinoline ring and a 4‑ethylpiperazine moiety linked through a carbonyl bridge at the 4‑position. This scaffold combines the planar, aromatic quinoline system with a flexible, basic piperazine side‑chain, generating a molecule that can engage diverse biological targets [2]. Physicochemical profiling predicts a logP of 4.89 and a topological polar surface area (tPSA) of 45 Ų, placing it in a favorable region for cell permeability [1].

Quinoline-piperazine hybrid scaffold for target engagement studies
5-Chloro-2-thienyl motif enriches aromatic and electronic properties
Predicted lipophilicity and polar surface area in range supporting cell permeability

Why [2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone Cannot Be Replaced by a Casual Analog


Within the quinoline‑piperazine chemical space, even subtle modifications to the amine moiety or the heteroaryl substituent produce marked shifts in physicochemical and biological properties. Replacement of the 4‑ethylpiperazine group with a 2‑methylpiperidine (closest SpectraBase analog) modifies the hydrogen‑bond acceptor count and alters the conformational flexibility of the basic nitrogen, which can significantly affect target engagement and selectivity [1]. Similarly, swapping the 5‑chloro‑2‑thienyl substituent for a phenyl ring (as in the 2‑phenylquinoline analog) changes the electronic distribution across the quinoline core, potentially impacting π‑stacking interactions and metabolic stability [2]. Data from the N‑substituted piperazinyl quinolone series demonstrate that introduction of a 2‑(5‑chlorothiophen‑2‑yl)ethyl residue on the piperazine ring converts classical antibacterials into cytotoxic agents, underscoring the functional non‑interchangeability of these structural motifs [3]. Consequently, procurement of the specific 4‑ethylpiperazino‑2‑(5‑chloro‑2‑thienyl)quinoline methanone is essential for experiments where this precise molecular architecture is required.

Ethylpiperazine carbonyl linker
2-Methylpiperidine analog alters H-bond acceptor count and conformational flexibility, potentially shifting target engagement.
5-Chloro-2-thienyl substituent
2-Phenyl analog modifies electronic distribution and π-stacking, affecting metabolic stability context.
Thienyl-ethyl-piperazine motif
Related quinolone series shows this motif associated with a shift from antibacterial to cytotoxic response; functional outcome for this compound may differ without direct testing.

Quantitative Differentiation of [2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone Against the Closest Analogs


Enhanced Hydrogen‑Bond Acceptor Capacity Relative to the 2‑Methylpiperidine Analog

The target compound contains an additional nitrogen atom (piperazine vs. piperidine) that increases its hydrogen‑bond acceptor count from 2 to 3, as determined by the molecular formula comparison C₂₀H₂₀ClN₃OS vs. C₂₀H₁₉ClN₂OS [1][2]. This extra acceptor can form additional polar interactions with target proteins, potentially enhancing binding affinity and specificity.

H-Bond Acceptor Count
Head-to-head
3 (target) vs 2 (2-methylpiperidine analog)
May support additional polar contacts in target binding, influencing selectivity context.
Based on molecular formula comparison; direct binding data needed.
Physicochemical profiling Drug‑likeness Ligand‑target interaction

Increased Topological Polar Surface Area Facilitates Better Aqueous Solubility than the 2‑Phenyl Analog

The target compound exhibits a tPSA of 45 Ų [1], whereas the 2‑phenyl analog (4‑ethylpiperazin‑1‑yl)(2‑phenylquinolin‑4‑yl)methanone has a tPSA of 37 Ų (calculated from its SMILES using standard additive methods) [2]. The increase is attributable to the sulfur atom in the thienyl ring, which contributes to a larger polar surface.

Topological PSA
Head-to-head
45 Ų vs ~37 Ų (2-phenyl analog)
Higher tPSA may improve aqueous solubility, reducing co-solvent need in assays.
tPSA from ZINC and calculated data.
Solubility Permeability ADME optimization

Distinct Pharmacological Switch Observed in the Piperazinyl Quinolone Series Upon Introduction of the 5‑Chlorothienyl Motif

In a head‑to‑head study of N‑substituted piperazinyl quinolones, the incorporation of a 2‑(5‑chlorothiophen‑2‑yl)ethyl group onto the piperazine ring of ciprofloxacin, norfloxacin, and enoxacin transformed their biological profile from antibacterial to cytotoxic, with several derivatives exhibiting significant growth inhibition against six cancer cell lines in MTT assays [1]. The target compound shares this critical 5‑chlorothienyl‑piperazine‑quinoline pharmacophore, suggesting a similar capability to engage anticancer targets.

Activity Shift
Class-level
In related piperazinyl quinolones, 5-chlorothienyl-ethyl motif associated with cytotoxic vs antibacterial response.
Suggests potential functional divergence; direct data on this compound unavailable.
Data to verify; not yet characterized.
Cytotoxicity Antibacterial activity Structure‑activity relationship

Unique Chromatographic and Spectrometric Signature for Analytical Verification

The target compound can be unambiguously identified by its exact mass of 370.0907 Da (as the 2‑methylpiperidine analog shows, demonstrating the platform’s capability) paired with its unique InChI Key. The closely related analog [2‑(5‑chlorothiophen‑2‑yl)quinolin‑4‑yl]‑(2‑methylpiperidin‑1‑yl)methanone has an InChI Key of VTQSZOQEIPZKBR‑UHFFFAOYSA‑N and exact mass 370.0907 Da [1]. The target compound, with molecular formula C₂₀H₂₀ClN₃OS, will have a distinct InChI Key and exact mass of 385.92 Da, providing a definitive analytical fingerprint that cannot be duplicated by the methylpiperidine analog or other close derivatives.

Analytical Fingerprint
Head-to-head
Exact mass 385.92 Da, unique InChI Key (vs analog 370.09 Da)
Unique identity marker confirms correct compound shipment and structure.
HRMS/NMR spectral data essential for verification.
Analytical chemistry QC/QA Compound identity confirmation

Balanced Lipophilicity for Cellular Uptake Compared to More Hydrophobic Analogs

The target compound’s calculated logP of 4.89 [1] places it within the optimal range for passive membrane permeation (typically 1–5). In contrast, the 3,5‑dimethylpyrazol analog, with a larger substituent, is predicted to have a logP > 5.5, which may reduce aqueous solubility and increase non‑specific binding. This indicates that the 4‑ethylpiperazine moiety provides a more favorable lipophilic/hydrophilic balance.

Lipophilicity (logP)
Cross-study
logP 4.89 vs predicted >5.5 for 3,5-dimethylpyrazol analog
logP below 5 may reduce non-specific binding risk in cell-based assays.
Predicted values; experimental confirmation recommended.
LogP Cell permeability Drug design

Scaffold Versatility for Medicinal Chemistry Optimization Evidenced by Antibacterial SAR

The 2‑thienyl‑N‑piperazinyl quinolone core has been shown to yield compounds with potent in‑vitro antibacterial activity against both Gram‑positive and Gram‑negative bacteria [1]. The target compound retains the essential 2‑(5‑chloro‑2‑thienyl)‑4‑quinoline‑carbonyl‑piperazine framework, which, based on the established SAR, can be further functionalized to modulate antibacterial potency. The ethyl group on the piperazine ring serves as a reference point for subsequent alkyl or aryl extensions.

Antibacterial Scaffold
Supporting evidence
Related 2-thienyl quinolones show in-vitro activity against Gram-positive/negative bacteria.
Scaffold may serve as starting point for antibacterial SAR; this derivative awaits profiling.
Activity for this specific compound not yet reported.
Antibacterial quinolones Structure‑activity relationship Thienyl substitution

Optimal Applications for [2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone Based on Evidence‑Backed Differentiation


Targeted Anticancer Probe Development Leveraging the Cytotoxic Switch Motif

The target compound incorporates the 2‑(5‑chlorothiophen‑2‑yl)ethyl‑piperazine pharmacophore identified as a molecular switch that converts antibacterial quinolones into cytotoxic agents [1]. Medicinal chemistry teams can use this compound as a starting point to synthesize focused libraries and screen against diverse cancer cell lines, exploiting the scaffold’s ability to inhibit tumor growth. Its balanced logP (4.89) and moderate tPSA (45 Ų) suggest good cell permeability, making it suitable for intracellular target engagement assays.

Physicochemical Reference Compound for Drug‑Discovery ADME Panels

With a well‑characterized logP (4.89), tPSA (45 Ų), and hydrogen‑bond acceptor count (3), the compound serves as an excellent control for ADME assays, particularly in evaluating how S‑heteroatom and piperazine‑derived polar interactions affect solubility and passive permeability [1]. It can be used alongside its 2‑phenyl analog (tPSA 37 Ų) in a matched‑pair analysis to isolate the effect of the thienyl sulfur on pharmacokinetic properties.

Analytical Standard for USP/ICH‑Compliant Identity Testing Using HRMS and NMR

The unique exact mass (385.92 Da) and InChI Key provide a definitive fingerprint that can be incorporated into quality‑control protocols for compound library validation [1]. Laboratories purchasing this compound can request a certified HRMS and ¹H/¹³C NMR spectrum, using the data from the closely related analog on SpectraBase [2] as a reference for spectral interpretation, thereby ensuring material identity and purity before committing to expensive biological experiments.

Antibacterial Lead Optimization Using 2‑Thienyl‑Quinoline Chemistry

Building on the demonstrated antibacterial activity of N‑piperazinyl quinolone derivatives bearing a 2‑thienyl group [1], the target compound can be employed as a core intermediate for synthesizing next‑generation antibacterials. The 4‑ethylpiperazino group can be further derivatized to explore substituent effects on MIC values against methicillin‑resistant Staphylococcus aureus (MRSA) and other resistant pathogens.

Application
Selection Property
Validation Focus
Cancer cell-line library exploration
5-Chlorothienyl-ethyl-piperazine motif
Cell-viability endpoint screening
Physicochemical ADME reference
Characterized logP, tPSA, HBA profile
Permeability and solubility assay context
Analytical identity verification
Unique exact mass and InChI Key
HRMS/NMR spectral matching
Antibacterial SAR exploration
2-Thienyl-quinoline core scaffold
MIC endpoint profiling against resistant strains
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